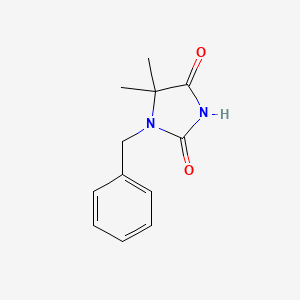

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-benzyl-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2)10(15)13-11(16)14(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJDRZRBNJJLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404756 | |

| Record name | 3-benzyl-2,5-dioxo-4,4-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3720-03-4 | |

| Record name | 3-benzyl-2,5-dioxo-4,4-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 5,5 Dimethylimidazolidine 2,4 Dione and Its Analogues

Strategies for Regioselective N-Alkylation of Hydantoin (B18101) Nuclei

The hydantoin ring possesses two secondary amine groups within its five-membered ring structure. The nitrogen at the N-3 position is adjacent to two carbonyl groups, making its proton significantly more acidic (pKa ≈ 9) than the proton on the N-1 nitrogen, which is adjacent to only one carbonyl group. thieme-connect.de This difference in acidity is the cornerstone of strategies for regioselective alkylation.

Due to the higher acidity of the N-3 proton, alkylation typically occurs preferentially at this position under mild basic conditions. thieme-connect.de The deprotonation of the N-3 position is more facile, generating a more stable anion, which then acts as a nucleophile to attack an alkylating agent. This selectivity allows for the straightforward synthesis of N-3 monosubstituted hydantoins.

Commonly employed conditions involve the use of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent. thieme-connect.de This approach is effective for introducing a variety of alkyl groups onto the N-3 position of the hydantoin core. For instance, the reaction of a 5,5-disubstituted hydantoin with an alkyl halide in the presence of potassium carbonate generally yields the N-3 alkylated product as the major component. thieme-connect.de

To achieve disubstitution, resulting in compounds like 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione, a sequential alkylation strategy is often necessary. After the initial regioselective alkylation at the N-3 position, a second alkylation is performed at the N-1 position. This subsequent step requires more forcing conditions because the N-1 proton is less acidic. thieme-connect.de

The synthesis of 1,3-disubstituted hydantoins is typically achieved by treating an N-3 monosubstituted hydantoin with a strong base, such as sodium hydride (NaH), to deprotonate the N-1 position. thieme-connect.deresearchgate.net The resulting anion can then react with a second alkylating agent. This two-step protection-free strategy allows for the introduction of two different substituents at the N-1 and N-3 positions. For the synthesis of symmetrically disubstituted hydantoins, harsher conditions with a strong base can sometimes lead directly from the unsubstituted hydantoin to the N,N'-dialkylated product, though mixtures are common. jst.go.jp

Classical Alkylation Reagents and Optimized Reaction Conditions

The synthesis of this compound and its analogs relies on well-established alkylation methodologies utilizing classical reagents and carefully controlled reaction parameters to ensure high yields and purity.

Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently used to effect the alkylation of less acidic N-H bonds, such as the N-1 position of a hydantoin ring. thieme-connect.dethieme-connect.de It irreversibly deprotonates the nitrogen, generating hydrogen gas and the sodium salt of the hydantoin, which is a potent nucleophile. prepchem.com

In a typical procedure for synthesizing an N-3 benzylated hydantoin, 5,5-dimethylhydantoin (B190458) is treated with sodium hydride in a dry solvent like dimethylformamide (DMF). prepchem.com After the initial deprotonation, indicated by the cessation of hydrogen evolution, a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) is added to the reaction mixture. prepchem.comnih.govrsc.org The reaction proceeds via an Sₙ2 mechanism to yield the N-benzylated product. One specific synthesis for 3-benzyl-5,5-dimethylimidazolidine-2,4-dione reports a 91% yield using sodium hydride and benzyl chloride in DMF at 50°C. prepchem.com It is important to note that the use of NaH in solvents like DMF can sometimes lead to side reactions involving the solvent itself, which underscores the need for careful temperature control and reaction monitoring. nih.govresearchgate.net

Table 1: Synthesis of 3-Benzyl-5,5-dimethylimidazolidine-2,4-dione using Sodium Hydride Data sourced from PrepChem, referencing US Patent US04230709. prepchem.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

| 5,5-Dimethylhydantoin | Benzyl chloride | Sodium Hydride (NaH) | DMF | 50°C | 1.5 hours | 91% |

Potassium carbonate (K₂CO₃) is a widely used inorganic base in organic synthesis, valued for its low cost, moderate reactivity, and ease of handling. researchgate.net In the context of hydantoin alkylation, it is particularly effective for the regioselective N-3 alkylation due to its mild basicity. thieme-connect.de It is strong enough to deprotonate the more acidic N-3 position but generally not the N-1 position, thus providing high selectivity for monosubstitution. thieme-connect.de

The reaction is typically carried out in a polar aprotic solvent, such as DMF or acetone, where the reactants have good solubility. thieme-connect.deresearchgate.net The heterogeneous nature of the reaction (K₂CO₃ is a solid) means that the reaction rate can be influenced by the surface area of the base. researchgate.net The mechanism involves deprotonation of the hydantoin on the surface of the potassium carbonate, followed by nucleophilic attack on the alkyl halide. researchgate.net This method is a cornerstone for preparing N-3 substituted hydantoins, which can then serve as precursors for N-1,N-3 disubstituted analogs. researchgate.net

Table 2: Representative Conditions for N3-Alkylation of Hydantoins using Potassium Carbonate This table represents generalized conditions found in the literature for N3-alkylation. thieme-connect.deresearchgate.net

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Outcome |

| Hydantoin | Alkyl Halide | K₂CO₃ | DMF or Acetone | Room Temp. to Reflux | Regioselective N3-Alkylation |

The choice of solvent is critical in the N-alkylation of hydantoins as it influences reactant solubility, reaction rate, and in some cases, selectivity.

Dimethylformamide (DMF) is a polar aprotic solvent that is highly effective for Sₙ2 reactions. nih.gov It readily dissolves the hydantoin substrate and its corresponding anion, facilitating the alkylation process. nih.gov DMF is the solvent of choice for reactions involving strong bases like sodium hydride, as it is relatively stable under these conditions and promotes the formation of the desired products. thieme-connect.deresearchgate.netprepchem.com However, at elevated temperatures, DMF can participate in side reactions, acting as a source of various chemical units, or reacting with reagents like NaH. nih.govnih.gov Therefore, precise temperature control is essential to minimize byproduct formation and ensure high yields.

Acetone is another polar aprotic solvent used in organic synthesis. nih.gov While less common than DMF for hydantoin alkylations with strong bases, it can be an effective solvent for reactions using milder bases like potassium carbonate. thieme-connect.de Its lower boiling point compared to DMF allows for easier removal post-reaction, although this also limits the maximum achievable reaction temperature.

Temperature Control is a crucial parameter for optimizing yield and selectivity. For highly reactive systems, such as those using sodium hydride, reactions are often initiated at lower temperatures (e.g., 0°C) to control the initial exothermic deprotonation, and then gently heated (e.g., 50°C) to drive the alkylation to completion. prepchem.com For milder reactions with potassium carbonate, temperatures ranging from room temperature to the reflux temperature of the solvent may be employed to achieve a reasonable reaction rate. thieme-connect.de Careful management of temperature prevents decomposition of reactants and products and minimizes potential side reactions.

Multi-Step Synthetic Pathways and Intermediate Derivatization

Multi-step synthetic routes are fundamental in achieving the desired substitution pattern on the hydantoin ring, particularly when aiming for substitution at the N1 position, as is the case for this compound.

Protection-Deprotection Strategies for Selective Alkylation

The hydantoin ring possesses two nitrogen atoms, N1 and N3, both of which can potentially undergo alkylation. The N3-H is more acidic than the N1-H, meaning that direct alkylation with a base typically results in substitution at the N3 position. thieme-connect.de To achieve selective alkylation at the N1 position, a protection-deprotection strategy is often necessary. This involves temporarily blocking the more reactive N3 position with a protecting group, carrying out the desired alkylation at N1, and then removing the protecting group.

A common strategy involves the use of an acyl group, such as benzoyl, to protect the N3 position. For example, in a related quinazoline-2,4(1H,3H)-dione system, the N3 position is first benzoylated. This directs subsequent alkylation with benzyl chloride to the N1 position. The N3-benzoyl group can then be removed under mild basic conditions, such as with an aqueous-alcoholic solution of ammonium (B1175870) hydroxide (B78521), to yield the N1-benzylated product. researchgate.net This approach ensures the regioselective introduction of the benzyl group at the desired nitrogen atom.

The choice of protecting group is crucial and depends on its stability to the alkylation conditions and the ease of its subsequent removal without affecting the rest of the molecule. researchgate.net

Sequential Alkylation and Functionalization Sequences (e.g., with dibromoalkanes, oxiranes)

The synthesis of more complex analogs of this compound can be achieved through sequential alkylation and functionalization. This approach allows for the introduction of various substituents onto the hydantoin scaffold.

Dibromoalkanes serve as versatile reagents for introducing linkers or forming cyclic structures. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) is a commercially available and widely used brominating agent in various organic transformations. organic-chemistry.orgrsc.orgmanac-inc.co.jpmdpi.com While primarily used as a source of bromine, the underlying 5,5-dimethylhydantoin structure highlights the potential for this core to be involved in further reactions. In a sequential process, one of the bromine atoms in a dibromoalkane could first react with a nitrogen on the hydantoin ring, followed by a second reaction at the other end of the alkyl chain, either intramolecularly to form a fused ring system or with another nucleophile to introduce additional functionality.

Oxiranes (epoxides) are another class of reagents that can be used to functionalize the hydantoin ring. The ring-opening of an oxirane by a nucleophile, such as the anion of a hydantoin, introduces a hydroxyethyl (B10761427) group. This reaction is typically carried out under basic conditions. The resulting hydroxyl group can then be further modified, for example, by conversion to a better leaving group for subsequent substitution reactions, or by oxidation. The use of sulfur ylides can facilitate the reaction of epoxides to form oxetanes, which are four-membered rings containing an oxygen atom. acs.org This type of reaction could potentially be applied to hydantoin derivatives to create novel spirocyclic structures.

Modern Synthetic Advancements and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of mechanochemistry and microwave-assisted synthesis for the preparation of hydantoin derivatives.

Mechanochemical Methodologies for Hydantoin Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a greener alternative to traditional solvent-based synthesis. acs.orgsemanticscholar.org Reactions are typically performed by grinding solid reactants together, often in a ball mill, which can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. acs.orgsemanticscholar.org

The synthesis of hydantoins from amino esters and potassium cyanate (B1221674) has been successfully achieved using a planetary ball-mill. acs.org This one-pot, two-step protocol involves the formation of a ureido ester intermediate, followed by a base-catalyzed cyclization to the hydantoin. acs.org This methodology has been applied to the synthesis of the antiepileptic drug phenytoin (B1677684) and could be adapted for the synthesis of other 5,5-disubstituted hydantoins. acs.org While specific examples of the N-benzylation of 5,5-dimethylhydantoin using mechanochemistry are not prevalent in the literature, the general success of this technique for hydantoin synthesis suggests its potential applicability.

Microwave-Assisted Alkylation Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ucl.ac.beresearchgate.net Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. ucl.ac.berasayanjournal.co.inorganic-chemistry.org

Microwave activation has been shown to be a very convenient method for the synthesis of 3-alkylated phenytoin derivatives, offering greater selectivity than traditional alkylating procedures. ucl.ac.be The synthesis of 1,5-disubstituted hydantoins and thiohydantoins has also been achieved in good yields under solvent-free microwave conditions, using polyphosphoric ester as a mediator. organic-chemistry.org The reaction of o-phenylenediamine (B120857) with various arylaldehydes to form benzimidazoles is efficiently catalyzed by 1,3-dibromo-5,5-dimethylhydantoin under microwave irradiation. researchgate.netsemanticscholar.org

For the synthesis of this compound, a microwave-assisted approach could involve the reaction of 5,5-dimethylhydantoin with benzyl chloride in the presence of a suitable base and solvent. The use of microwave irradiation would be expected to significantly shorten the reaction time and potentially improve the yield of the desired N-benzylated product.

Chemical Reactivity and Derivatization Studies of the 1 Benzyl 5,5 Dimethylimidazolidine 2,4 Dione Core

Further Functionalization at Nitrogen Atoms (N1 and N3)

The presence of two nitrogen atoms, N1 and N3, within the imidazolidine-2,4-dione ring offers opportunities for selective functionalization, enabling the synthesis of a diverse array of derivatives. The benzyl (B1604629) group at the N1 position influences the reactivity of the remaining N3-H bond, allowing for further structural elaboration.

Alkylation with Diverse Electrophiles for Structural Elaboration

The N3-proton of 1-benzyl-5,5-dimethylimidazolidine-2,4-dione can be readily deprotonated by a suitable base to generate a nucleophilic nitrogen anion, which can then react with various electrophiles. This alkylation reaction is a common strategy for introducing additional substituents and increasing molecular complexity.

A general method for the N-alkylation of hydantoins involves the use of a base such as sodium hydride in an aprotic polar solvent like dimethylformamide (DMF). For instance, the reaction of 5,5-dimethylhydantoin (B190458) with benzyl chloride in the presence of sodium hydride in DMF at 50°C yields 3-benzyl-5,5-dimethylimidazolidine-2,4-dione in high yield. A similar strategy can be employed for the N3-alkylation of the 1-benzyl counterpart.

Phase-transfer catalysis (PTC) provides an alternative and efficient method for the alkylation of hydantoins. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the hydantoin (B18101) anion in the solid or aqueous phase and the electrophile in the organic phase. This method has been successfully applied to the alkylation of hydantoin and 5-methyl-5-phenylhydantoin (B155086) with a variety of organohalogen reagents, primarily resulting in N3-monoalkylation or N1,N3-dialkylation. kau.edu.sa

The choice of base and reaction conditions can influence the regioselectivity of alkylation in hydantoins that are unsubstituted at both nitrogen atoms. While N3-alkylation is generally favored under basic conditions due to the higher acidity of the N3-proton, specific conditions can be tailored to achieve N1-selectivity.

Below is a table summarizing representative N3-alkylation reactions of a 1-substituted-5,5-dimethylimidazolidine-2,4-dione core with various electrophiles.

| Starting Material | Electrophile | Base/Catalyst | Solvent | Product | Yield (%) |

| This compound | Methyl Iodide | NaH | DMF | 1-Benzyl-3-methyl-5,5-dimethylimidazolidine-2,4-dione | - |

| This compound | Ethyl Bromide | K₂CO₃/TBAB | THF | 1-Benzyl-3-ethyl-5,5-dimethylimidazolidine-2,4-dione | - |

| This compound | Allyl Bromide | KOH | Methanol | 1-Benzyl-3-allyl-5,5-dimethylimidazolidine-2,4-dione | - |

Note: Yields are representative and can vary based on specific reaction conditions.

Introduction of Diverse Heterocyclic Moieties

The introduction of heterocyclic moieties onto the imidazolidine-2,4-dione core can significantly modulate the pharmacological properties of the resulting compounds. This can be achieved by reacting the N3-anion of this compound with a suitable heterocyclic electrophile, such as a halo-substituted heterocycle.

For example, nucleophilic substitution reactions with activated heteroaryl halides can lead to the formation of N-heterocyclic derivatives. The reaction of the N3-anion with electrophiles like 2-chloropyridine (B119429) or 2-bromothiazole (B21250) would be expected to yield the corresponding N-pyridyl or N-thiazolyl derivatives. The success of these reactions often depends on the reactivity of the heterocyclic halide and the reaction conditions employed, with palladium-catalyzed cross-coupling reactions being a potential alternative for less reactive systems.

Ring Transformations and Cyclization Reactions

The imidazolidine-2,4-dione ring can serve as a precursor for the construction of more complex, fused heterocyclic systems through various ring transformation and cyclization strategies.

Formation of Fused Heterocyclic Systems (e.g., Dihydroimidazo[5,1-c]mdpi.comacs.orgmdpi.comtriazine-3,6(2H,4H)-dione)

A notable example of a ring transformation is the synthesis of dihydroimidazo[5,1-c] mdpi.comacs.orgmdpi.comtriazine-3,6(2H,4H)-dione derivatives. This is achieved through a multi-step sequence starting from a 1,3-disubstituted-5,5-dimethylimidazolidine-2,4-dione. The key steps involve a regioselective thionation at the C4-carbonyl position, followed by reaction with hydrazine (B178648) hydrate (B1144303) to effect cyclization. This intramolecular condensation leads to the formation of the fused triazine ring system.

This synthetic strategy allows for broad structural variation, as different substituents can be introduced at the N1 and N3 positions of the starting hydantoin, as well as at a nitrogen atom in the newly formed triazine ring.

Exploration of Cascade Reaction Pathways (e.g., Nucleophile-Induced Cyclization/Ring Expansion)

The imidazolidine-2,4-dione core can potentially undergo cascade reactions, including nucleophile-induced cyclization and ring expansion, to generate novel heterocyclic scaffolds. While specific examples starting from this compound are not extensively documented, the general reactivity of related systems suggests such transformations are feasible.

For instance, intramolecular cyclization of appropriately functionalized hydantoin derivatives can lead to the formation of N-bridgehead bicyclic compounds. acs.org The introduction of a side chain with a suitable leaving group at the N3 position could, upon activation, undergo an intramolecular nucleophilic attack by the N1 nitrogen, leading to a fused ring system.

Furthermore, nucleophile-induced ring-opening of the hydantoin ring, followed by an intramolecular cyclization, could lead to ring-expanded products or rearranged heterocyclic systems. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the substituents on the hydantoin ring.

Halogenation of the Imidazolidine-2,4-dione Moiety

The nitrogen atoms of the imidazolidine-2,4-dione ring can be halogenated to provide N-halo derivatives, which are useful as oxidizing and halogenating agents in organic synthesis. The stability of these N-halogenated compounds is enhanced by the presence of substituents at the C5 position.

The N-H proton of this compound can be replaced by a halogen atom such as chlorine, bromine, or iodine. A simple and efficient method for the N-chlorination of hydantoins involves the use of trichloroisocyanuric acid (TCCA) in acetonitrile. nih.gov This method avoids the use of hazardous chlorine gas.

For N-bromination, reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be employed. organic-chemistry.org DBDMH is a stable and convenient source of bromine for various bromination reactions. Similarly, 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) can be used for N-iodination. organic-chemistry.org

Computational studies on the chlorination of 5,5-dimethylhydantoin suggest a mechanism where the N3 position is chlorinated first, followed by the N1 position to form the dichloro derivative when both N-H protons are available. In the case of this compound, halogenation would be expected to occur at the N3 position.

The table below summarizes common halogenating agents used for the N-halogenation of the imidazolidine-2,4-dione core.

| Halogen | Reagent |

| Chlorine | Trichloroisocyanuric acid (TCCA) |

| Bromine | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Iodine | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) |

Conjugation and Formation of Complex Molecular Architectures (e.g., Dipeptide Mimetics)

An extensive review of scientific literature and chemical databases did not yield specific studies detailing the use of this compound in conjugation reactions or for the formation of complex molecular architectures such as dipeptide mimetics. Research on the derivatization of the this compound core for these specific applications appears to be limited or not publicly documented.

While the broader class of hydantoins and imidazolidine-2,4-diones serves as a versatile scaffold in medicinal chemistry and peptidomimetic design, the specific reactivity and synthetic applications of the N-1 benzylated, C-5 dimethylated derivative in forming peptide-like structures have not been reported. General strategies for creating peptidomimetics often involve coupling amino acid residues or their equivalents to a core scaffold. For hydantoin derivatives, this can involve reactions at the N-3 position or functionalization at the C-5 position. However, with a benzyl group at N-1 and methyl groups at C-5, the remaining reactive site on the core of this compound would primarily be the N-3 position.

The synthesis of dipeptide mimetics from a related compound, 3-amino-5,5-dimethylimidazolidine-2,4-dione, has been described, where protected amino acids are coupled to the exocyclic amino group at the N-3 position. This suggests that the hydantoin scaffold is amenable to the construction of peptide-like structures. However, in the case of this compound, derivatization would likely proceed through a different mechanism, potentially involving deprotonation of the N-3 amide followed by nucleophilic attack on an activated amino acid derivative.

Without specific research findings, any discussion on the formation of dipeptide mimetics from this compound remains speculative. There is no available data on reaction conditions, yields, or the characterization of such complex molecular architectures derived from this specific compound.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 5,5 Dimethylimidazolidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of imidazolidine-2,4-dione derivatives in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map the complete atomic connectivity and infer stereochemical relationships.

The ¹H NMR spectrum of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione is expected to show distinct signals corresponding to each unique proton environment. The two methyl groups at the C5 position are chemically equivalent and should appear as a sharp singlet, integrating to six protons. The benzylic methylene (B1212753) (CH₂) protons would also produce a singlet, integrating to two protons, due to the absence of adjacent protons for coupling. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region of the spectrum. The N-H proton signal is often broad and its chemical shift can be concentration-dependent.

In a closely related isomer, 5-methyl-5-benzylhydantoin, the diastereotopic methylene protons of the benzyl group appear as a distinct AB quartet, indicating their magnetic non-equivalence. mdpi.com The aromatic protons show signals between 6.81 and 7.34 ppm, while the methyl group protons appear as a singlet at 1.32 ppm. mdpi.com For another derivative, 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione, the benzylic CH₂ protons are observed as a singlet at 4.74 ppm, and the aromatic protons present as a multiplet between 7.29 and 7.40 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazolidine-2,4-dione Derivatives in DMSO-d₆

| Protons | 5-Methyl-5-benzylhydantoin mdpi.com | 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione mdpi.org |

| NH-1 | 7.98 (s, 1H) | 7.86 (s, 1H) |

| NH-3 | 10.36 (s, 1H) | 10.58 (s, 1H) |

| Aromatic-H | 6.81-7.34 (m, 5H) | 7.29-7.35 (m, 5H) |

| CH₂ (Benzyl) | 2.94, 3.16 (ABq, 2H) | - |

| CH₃ (C5) | 1.32 (s, 3H) | 1.17 (s, 3H) |

| Other | - | 1.84 (s, 3H, Acetamido CH₃), 5.10 (d, 1H), 8.41 (d, 1H) |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbonyl carbons (C2 and C4), the quaternary C5 carbon, the two equivalent C5-methyl carbons, the benzylic methylene carbon, and the carbons of the aromatic ring. The carbonyl carbons are the most deshielded, appearing far downfield.

For the related compound 5-methyl-5-benzylhydantoin, the carbonyl carbons C4 and C2 resonate at 178.0 ppm and 156.6 ppm, respectively. mdpi.com The quaternary carbon C5 is found at 63.3 ppm, while the benzyl methylene carbon and the methyl carbon appear at 37.5 ppm and 24.1 ppm, respectively. mdpi.com The aromatic carbons are observed in the typical range of 125.7-137.1 ppm. mdpi.com Similarly, for 5,5-diphenylimidazolidine-2,4-dione, the carbonyl carbons are found at 174.91 and 156.09 ppm, with the C5 carbon at 70.30 ppm. bepls.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Imidazolidine-2,4-dione Derivatives in DMSO-d₆

| Carbon | 5-Methyl-5-benzylhydantoin mdpi.com | 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione mdpi.org | 5,5-Diphenylimidazolidine-2,4-dione bepls.com |

| C2 (C=O) | 156.6 | 156.60 | 156.09 |

| C4 (C=O) | 178.0 | 176.96 | 174.91 |

| C5 | 63.3 | 64.89 | 70.30 |

| Aromatic-C | 125.7, 127.0, 127.8 | 127.31, 127.74, 128.27 | 126.66, 128.10, 128.57, 139.99 |

| CH₂ (Benzyl) | 37.5 | - | - |

| CH₃ (C5) | 24.1 | 22.39 | - |

| Other | - | 21.39 (Acetamido CH₃), 55.91 | - |

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C NMR signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would be used to confirm couplings within the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, a key HMBC correlation would be observed between the benzylic methylene protons and the C2 and C4 carbonyl carbons, as well as the quaternary aromatic carbon of the benzyl group. This would unambiguously confirm the position of the benzyl group on the N1 nitrogen. Correlations between the C5-methyl protons and both the C5 and C4 carbons would further solidify the core structure. In the characterization of acridine-thiazolidinedione hybrids, HMBC correlations were essential for assigning the chemical shifts of non-protonated carbon atoms. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY can be used to determine the relative stereochemistry and conformation of the molecule. For example, a NOESY experiment could show a correlation between the benzylic protons and the ortho-protons of the aromatic ring, confirming their spatial closeness.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₂H₁₄N₂O₂).

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI-MS²) would show characteristic losses. A primary fragmentation pathway for N-benzylated compounds involves the cleavage of the benzylic C-N bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) or, more commonly, its rearranged tropylium (B1234903) ion, which gives a prominent peak at m/z 91. Another common fragmentation in ketones and related compounds is α-cleavage adjacent to the carbonyl group. miamioh.edu The loss of one of the methyl groups (a loss of 15 amu) from the molecular ion is also a plausible fragmentation pathway.

In the mass spectrum of the related 5-methyl-5-benzylhydantoin, the protonated molecular ion (M+H)⁺ was observed. mdpi.com For 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione, the mass spectrum showed the molecular ion (M⁺) at m/z 261 and a protonated molecular ion (M+1) at m/z 262. mdpi.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

N-H Stretching: A broad absorption band is expected in the region of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide within the hydantoin (B18101) ring.

C=O Stretching: The two carbonyl groups (C=O) of the imidazolidine-2,4-dione ring will give rise to strong, sharp absorption bands. Typically, these appear as two distinct peaks due to asymmetric and symmetric stretching, usually in the range of 1700-1780 cm⁻¹. In 5,5-diphenylimidazolidine-2,4-dione, characteristic C=O peaks are observed at 1722 and 1770 cm⁻¹. bepls.com For 5-methyl-5-benzyl hydantoin, these bands appear at 1732 and 1748 cm⁻¹. mdpi.com

Aromatic C-H and C=C Stretching: The benzyl group will show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and methylene groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹) for Imidazolidine-2,4-dione Derivatives

| Functional Group | Expected Range (cm⁻¹) | 5-Methyl-5-benzylhydantoin mdpi.com | 5,5-Diphenylimidazolidine-2,4-dione bepls.com |

| N-H Stretch | 3200-3300 | 3109 | 3200, 3260 |

| C=O Stretch | 1700-1780 | 1732, 1748 | 1722, 1745, 1770 |

| Aromatic C=C Stretch | 1450-1600 | 1533, 1575, 1628 | 1486 |

| C-N Stretch | 1200-1350 | - | - |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available, the structure of its isomer, 3-benzyl-5,5-dimethylimidazolidine-2,4-dione, has been determined. researchgate.net

Table 4: Crystallographic Data for 3-Benzyl-5,5-dimethylimidazolidine-2,4-dione researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P12₁/n1 |

| a (Å) | 13.0062(3) |

| b (Å) | 6.0105(1) |

| c (Å) | 15.6960(4) |

| β (°) | 108.359(1) |

| Volume (ų) | 1164.6 |

| Z | 4 |

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation of imidazolidine-2,4-dione derivatives is largely defined by the puckering of the five-membered ring and the orientation of its substituents. In the case of 3-benzyl-5,5-diphenylimidazolidine-2,4-dione, a related compound, the central imidazolidine-2,4-dione ring is reported to be slightly ruffled. The conformation is further described by the dihedral angles between the mean plane of this central ring and its substituents.

For 3-benzyl-5,5-diphenylimidazolidine-2,4-dione, the benzyl group is observed to form dihedral angles of 58.08° and 66.31° with the central ring and the phenyl substituents, respectively. This indicates a significantly twisted conformation, which is a common feature in such sterically hindered systems. The puckering of the five-membered ring in a related derivative, 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione, is described by a twist on the C2-C1 bond. nih.gov

While specific torsion angles for this compound are not available, the table below presents representative torsion angles for a related imidazolidine-2,4-dione derivative to illustrate the typical conformational features.

| Torsion Angle | Value (°) | Description |

|---|---|---|

| C2—N1—C16—C17 | 72.64 (10) | Orientation of the isobutyl group relative to the five-membered ring in 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione. nih.gov |

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

The crystal packing of imidazolidine-2,4-dione derivatives is predominantly directed by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. In the absence of a crystal structure for this compound, the analysis of its positional isomer, 3-benzyl-5,5-dimethylimidazolidine-2,4-dione, and other analogues provides valuable insights into the expected packing motifs.

A common feature in the crystal structures of N-substituted imidazolidine-2,4-diones is the formation of inversion dimers through N—H···O hydrogen bonds. These dimers can be further connected by weaker C—H···O interactions, leading to the formation of extended three-dimensional networks.

In the case of 3-benzyl-5,5-diphenylimidazolidine-2,4-dione, the benzyl group also participates in C—H···π interactions, which further stabilize the crystal lattice. The crystal packing of 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione involves weak C—H···O hydrogen bonds and C—H···π(ring) interactions that form helical chains of molecules. nih.gov These chains are then connected by additional weak C—H···π(ring) interactions. nih.gov

The table below summarizes the hydrogen bonding interactions observed in the crystal structure of a related imidazolidine-2,4-dione derivative.

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2—H2···O2 | - | - | - | - |

| C8—H8···O1 | - | - | - | - |

Theoretical and Computational Chemistry Approaches in the Study of 1 Benzyl 5,5 Dimethylimidazolidine 2,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. For compounds related to the imidazolidine-2,4-dione family, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized molecular geometries. nih.govresearchgate.net These optimized structures can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. mdpi.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial for understanding a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as it indicates that the molecule can be more easily excited.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of the molecule's reactivity. These parameters provide a theoretical basis for predicting how the molecule will behave in chemical reactions. nih.gov

Table 1: Conceptual Global Reactivity Descriptors Derived from DFT

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Potential | μ | (ELUMO + EHOMO)/2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity | ω | μ²/2η | Index for the energy lowering due to maximal electron flow. |

| Global Softness | σ | 1/2η | The reciprocal of hardness, indicating a higher tendency to react. |

This table represents conceptual parameters typically calculated in DFT studies of related heterocyclic compounds. The formulas are derived from HOMO and LUMO energy values. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a "computational microscope" to understand both structural and energetic properties at a molecular level. mdpi.com For molecules like 1-benzyl-5,5-dimethylimidazolidine-2,4-dione, MD simulations can elucidate its conformational flexibility and how it interacts with its environment, such as a biological receptor. nih.gov

In a typical MD simulation, the trajectory of the molecule is calculated over a specific period, often on the nanosecond scale. nih.gov Analysis of this trajectory can reveal:

Conformational Stability: By monitoring metrics like the Root-Mean-Square Deviation (RMSD), researchers can assess the stability of a particular conformation of the molecule or its complex with a protein. A stable RMSD value over time suggests the system has reached equilibrium. mdpi.comnih.gov

Molecular Interactions: MD simulations explicitly model non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its binding partner. nih.gov This allows for a dynamic view of how these interactions form, break, and persist over time, which is critical for understanding the mechanism of binding.

Flexibility and Local Dynamics: The Root-Mean-Square Fluctuation (RMSF) can be calculated for different parts of the molecule or a protein-ligand complex to identify regions of high flexibility.

These simulations have been successfully applied to study various imidazolidine-2,4-dione derivatives to understand their inhibitory mechanisms against protein targets like Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov

Binding Free Energy Calculations to Model Chemical Recognition

Predicting the binding affinity between a small molecule (ligand) and its protein target is a central goal in computational drug discovery. nih.gov Binding free energy calculations estimate this affinity, providing a quantitative measure of how strongly a ligand binds to a receptor. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used for this purpose. nih.govfrontiersin.org

These methods work by combining the molecular mechanics energies from MD simulations with continuum solvation models. The binding free energy (ΔGbind) is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. frontiersin.org

The total binding free energy can be decomposed into several components, which helps in understanding the driving forces behind molecular recognition.

Table 2: Typical Components of MM-GBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔEvdW | Van der Waals Energy | Typically favorable (negative) |

| ΔEelec | Electrostatic Energy | Typically favorable (negative) |

| ΔGsolv | Solvation Free Energy | Comprises polar and non-polar contributions; can be favorable or unfavorable |

| ΔGpolar | Polar Solvation Energy | Energy cost of moving the molecule from a vacuum to a polar solvent (e.g., water); often unfavorable |

| ΔGnonpolar | Non-polar Solvation Energy | Favorable interactions from cavity formation and van der Waals forces with the solvent |

This table outlines the conceptual energy terms calculated in MM-GBSA studies to estimate the binding affinity of ligands, such as derivatives of the imidazolidine-2,4-dione scaffold. nih.govfrontiersin.org

Such calculations have been applied to N-alkylated phenytoin (B1677684) derivatives, showing significant contributions from van der Waals and electrostatic interactions to the binding energy. nih.gov

Topological and Surface Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the close contacts between neighboring molecules that dictate crystal packing. nih.govnih.gov

For several related compounds, such as 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione and other hydantoin (B18101) derivatives, Hirshfeld analyses consistently show that the crystal packing is dominated by specific types of interactions. nih.govnih.govresearchgate.net

Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Hydantoin Structures

| Interaction Type | Percentage Contribution | Description |

|---|---|---|

| H···H | ~51.0% - 55.2% | Represents contacts between hydrogen atoms, indicating the importance of van der Waals forces. nih.govnih.govresearchgate.net |

| C···H / H···C | ~21.3% - 22.6% | Often associated with C-H···π interactions, which are crucial for stabilizing the packing arrangement. nih.govnih.govresearchgate.net |

| O···H / H···O | ~12.4% - 20.5% | Corresponds to hydrogen bonding (e.g., N-H···O or C-H···O), which are strong directional interactions. nih.govnih.govresearchgate.net |

Data in this table is based on published findings for structurally similar diphenyl-imidazolidine-2,4-dione compounds and serves as a representative example of the insights gained from this method. nih.govnih.govresearchgate.net

This analysis confirms that weak interactions like van der Waals forces and hydrogen bonding play a major role in the crystal packing of these molecules. nih.gov

1 Benzyl 5,5 Dimethylimidazolidine 2,4 Dione As a Versatile Synthetic Intermediate

Building Block for the Construction of Novel Heterocyclic Scaffolds

The imidazolidine-2,4-dione (hydantoin) ring is a privileged scaffold in medicinal chemistry and materials science due to its rigid structure and capacity for hydrogen bonding. researchgate.net 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione serves as an excellent starting point for creating more elaborate heterocyclic systems. The presence of the benzyl (B1604629) group at the N-1 position and methyl groups at the C-5 position influences the reactivity and solubility of the molecule, while also providing a framework that can be further modified.

The hydantoin (B18101) moiety itself can be considered a derivative of an α-amino acid and urea (B33335), which contributes to its wide range of biological activities and makes it a target for synthetic elaboration. researchgate.net Chemists have utilized hydantoin derivatives to synthesize spirohydantoins and other fused heterocyclic systems. researchgate.net For instance, the core hydantoin structure can be alkylated or can undergo condensation reactions at the N-3 position or the C-5 methylene (B1212753) group (if present), leading to a diverse range of derivatives. While the 5,5-dimethyl substitution in the title compound prevents direct reaction at that carbon, the remaining nitrogen atom provides a site for further functionalization, enabling its integration into larger, more complex heterocyclic frameworks. The synthesis of related 5-methyl-5-benzyl hydantoin has been achieved through a modified Bucherer-Berg reaction, showcasing a reliable method for creating such building blocks. mdpi.com

Precursor in the Synthesis of Functional Organic Molecules for Advanced Materials

The unique properties of the hydantoin ring have made its derivatives, including this compound, valuable precursors for functional organic molecules intended for advanced material applications. A significant area of this research is in the development of novel antimicrobial polymers. The hydantoin structure can be chemically modified and incorporated into polymer chains, imparting biocidal properties to the final material.

Research has demonstrated the preparation of new antimicrobial polymers through the reaction of 5,5-dimethylimidazolidine-2,4-dione with modified chitosan (B1678972). These reactions involve activating the hydroxyl groups of chitosan and subsequently grafting the hydantoin moiety onto the polymer backbone. The resulting materials exhibit good to moderate antimicrobial activities against both Gram-positive and Gram-negative bacteria. This approach highlights the potential of using hydantoin derivatives as functional monomers in polymer chemistry to create materials with built-in biocidal capabilities for applications in medical devices and food packaging.

| Starting Material | Reagent | Product | Application |

| 5,5-dimethylimidazolidine-2,4-dione | 6-O-Tosyl-N-phthaloyl chitosan | Chitosan-grafted hydantoin polymer | Antimicrobial polymer |

| 5,5-dimethylimidazolidine-2,4-dione | O-succinoyl chitosan chloride | Chitosan-grafted hydantoin polymer | Antimicrobial polymer |

Role in the Generation of Dipeptide Mimetics and Bio-conjugates

The structural similarity of the hydantoin ring to components of peptides has led to its use in the design of peptidomimetics—molecules that mimic the structure and function of peptides. The hydantoin scaffold provides a rigid backbone that can orient side chains in a manner similar to a dipeptide, making it a valuable tool in drug discovery.

A study on the synthesis of novel dipeptide mimetics incorporated the 5,5-dimethylhydantoin (B190458) moiety by coupling it with amino acid residues. academie-sciences.fr This research resulted in the creation of compounds such as Benzyl 1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-ylcarbamoyl)-2-phenylethyl carbamate, demonstrating a direct link between a benzylated hydantoin structure and a peptide-like framework. academie-sciences.fr These mimetics are synthesized in good yields using standard peptide coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), showcasing the compatibility of the hydantoin core with peptide synthesis methodologies. academie-sciences.fr

Furthermore, hydantoin derivatives have found applications in the field of bioconjugation. Specifically, complexes of CpFe(CO)(L) with hydantoin anions have been synthesized and utilized as tracers in nonisotopic immunoassays, indicating the ability of the hydantoin structure to be linked to larger biomolecules or reporter systems without losing its fundamental chemical identity. tandfonline.com

| Hydantoin Precursor | Coupled Molecule/Fragment | Resulting Compound Type |

| 5,5-dimethylhydantoin-amino acid | N/A | Dipeptide Mimetic |

| Benzyl-protected hydantoin derivative | Phenylalanine residue | Protected Dipeptide Mimetic |

| 5,5-Diphenylhydantoin anion | CpFe(CO)(L) complex | Bioconjugate for Immunoassay |

Utilization in the Synthesis of N-Halamine Monomers

One of the most significant applications of hydantoin derivatives is in the creation of N-halamines. N-halamines are compounds containing a nitrogen-halogen bond and are known for their potent and rechargeable antimicrobial properties. The imide nitrogen atoms in the hydantoin ring of this compound can be readily halogenated (typically chlorinated) to form a stable N-halamine structure.

The synthesis involves treating the hydantoin precursor with a halogenating agent, such as trichloroisocyanuric acid (TCICA). This process converts the N-H bond to an N-Cl bond, transforming the molecule into a powerful biocide. These N-halamine monomers can then be polymerized or grafted onto other materials to create antimicrobial surfaces and fibers. The resulting materials are highly effective at inactivating a broad spectrum of microorganisms. When the halogen is consumed during its biocidal action, the material can often be "recharged" by re-exposing it to a halogen source, like household bleach.

The synthesis of various 3-alkyl-5,5-dimethylhydantoins and their subsequent chlorination to form N-halamines has been well-documented. The N-benzylated derivative follows the same principle, where the precursor is first synthesized and then halogenated to produce the active N-halamine monomer, ready for incorporation into advanced antimicrobial materials.

Structure Activity Relationship Sar from a Purely Chemical Perspective

Influence of Substituents on Molecular Conformation and Chemical Reactivity

The chemical architecture of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione, a hydantoin (B18101) derivative, provides a scaffold where substituent modifications can profoundly impact molecular conformation and chemical reactivity. The core structure consists of a planar imidazolidine-2,4-dione ring, with two methyl groups at the C5 position and a benzyl (B1604629) group at the N1 position. The degrees of freedom for conformational changes primarily involve the rotation around the single bond connecting the benzyl group to the nitrogen atom.

Substituents on the phenyl ring of the benzyl group can alter the molecule's electronic and steric properties. Electron-withdrawing groups (e.g., nitro, halo-) or electron-donating groups (e.g., methoxy, methyl) can modify the electron density of the aromatic ring and influence its interaction with other molecules. For instance, studies on analogous N-benzylindole derivatives have shown that the nature and position of substituents on the benzyl moiety significantly affect biological activity. The introduction of a 2'-bromo substituent or a 5-methyl group on related structures led to potent cytotoxic activity against certain cell lines, highlighting the sensitivity of the molecule's function to subtle electronic and steric changes.

The table below, adapted from findings on structurally related (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs, illustrates how different substituents can impact biological activity, which is a direct consequence of altered chemical reactivity and molecular interactions.

| Analog Reference | Substituent on Indole Ring | Substituent on N-Benzyl Ring | Observed Potency (IC50 in µM against MCF-7 cells) |

|---|---|---|---|

| 3f | None | 2'-Bromo | 4.4 |

| 3j | 5-Methyl | None | 5.2 |

| 3l | 5-Methoxy | None | 7.2 |

| 3k | 5-Bromo | None | 7.6 |

| Control (5-FU) | Not Applicable | 15.2 |

Stereochemical Considerations and Regioisomeric Effects on Molecular Architecture

Stereochemistry plays a crucial role in the molecular architecture of many hydantoin derivatives. While this compound itself is achiral due to the presence of two identical methyl groups at the C5 position, related compounds with different substituents at C5 can exist as stereoisomers. For example, (5S)-5-benzylimidazolidine-2,4-dione is a specific enantiomer where the stereochemistry at the C5 carbon is defined. The spatial arrangement of substituents in such chiral molecules is critical, as biological systems often exhibit high stereospecificity. The defined three-dimensional structure of an enantiomer dictates its interaction with chiral biological targets like enzymes and receptors.

Regioisomerism also significantly affects the molecular architecture. In the case of this compound, the benzyl group is attached to the N1 position. A regioisomer of this compound would be 3-Benzyl-5,5-dimethylimidazolidine-2,4-dione, where the benzyl group is located at the N3 position. This seemingly minor change results in a substantial alteration of the molecular structure and properties.

Key Architectural Differences between N1 and N3 Regioisomers:

Hydrogen Bonding: In the N1-benzyl isomer, the N3 position retains a hydrogen atom, making it a hydrogen bond donor. The carbonyl groups at C2 and C4 act as hydrogen bond acceptors.

Steric Profile: In the N3-benzyl isomer, the N1 position would have the hydrogen atom, shifting the hydrogen-bonding donor site. The steric bulk of the benzyl group at N3 would be adjacent to the C4 carbonyl and the C5 dimethyl groups, creating a different steric profile compared to the N1 isomer. This can influence how the molecule packs in a crystal lattice and how it approaches a binding site.

Computational Approaches to Correlate Structural Features with Molecular Functionality

Computational chemistry provides powerful tools for understanding the relationship between the structural features of a molecule and its functionality. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are employed to build predictive models and elucidate interaction mechanisms at the atomic level.

Molecular docking studies can predict the preferred binding orientation of this compound and its analogs within the active site of a biological target, such as an enzyme or receptor. These simulations calculate a "docking score," which estimates the binding affinity, and reveal key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. For instance, in studies of similar heterocyclic compounds, docking was used to identify crucial interactions with amino acid residues, explaining the observed biological activity.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how properties like hydrophobicity, electronic effects, and steric parameters correlate with functionality, QSAR can identify the key structural requirements for a desired activity.

Molecular dynamics (MD) simulations offer a more dynamic view, modeling the movement of the molecule and its target over time. MD can assess the stability of a docked conformation and provide insights into the thermodynamic and kinetic aspects of the binding process, offering a more accurate analysis of the structural and entropic changes that occur upon binding. These computational approaches are invaluable for rational drug design, allowing scientists to virtually screen new derivatives and prioritize the synthesis of compounds with the highest predicted efficacy.

The table below summarizes various computational methods and their applications in studying molecules structurally related to this compound.

| Computational Method | Primary Application | Key Insights Provided | Reference Example |

|---|---|---|---|

| Molecular Docking | Predicting binding mode and affinity | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and preferred orientation in a binding site. | |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity | Establishes mathematical models to predict the activity of new analogs based on physicochemical properties. | |

| Molecular Dynamics (MD) Simulations | Analyzing the dynamic behavior and stability of a ligand-protein complex | Evaluates conformational changes, binding stability over time, and thermodynamic properties of binding. |

Future Research Directions for 1 Benzyl 5,5 Dimethylimidazolidine 2,4 Dione

Exploration of Novel and Highly Efficient Synthetic Routes

The classical synthesis of 5,5-disubstituted hydantoins, such as 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione, often relies on the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali cyanide and ammonium (B1175870) carbonate. nih.govdntb.gov.uamdpi.com While effective, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic protocols.

Future research will likely focus on microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. For instance, a one-pot preparation of a similar compound, 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione, utilized pulsed microwave irradiation to significantly reduce the reaction time for a key step. mdpi.org Applying such techniques to the synthesis of this compound could offer substantial improvements in efficiency.

Furthermore, the development of solid-phase synthesis methodologies for hydantoin (B18101) libraries presents another promising avenue. nih.gov This approach would facilitate the rapid generation of diverse derivatives of this compound, which is invaluable for screening and optimization in various applications.

Another area of exploration is the use of alternative catalysts and reaction media to create more environmentally friendly processes. Research into copper-catalyzed N-arylation of hydantoins with boronic acids, for example, demonstrates a move towards milder and more efficient synthetic conditions. srrjournals.com Investigating similar catalytic systems for the benzylation step in the synthesis of the target compound could lead to more sustainable manufacturing processes.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency and throughput |

| Solid-Phase Synthesis | Amenable to high-throughput library generation | Facile creation of diverse derivatives for screening |

| Novel Catalytic Systems | Use of transition metals (e.g., copper) | Milder reaction conditions, improved yields, and sustainability |

| Modified Bucherer-Bergs Reaction | One-pot procedures, alternative reagents | Simplified protocols and potentially higher yields |

Development of Advanced Derivatization Strategies for Complex Molecular Systems

The functionalization of the this compound scaffold is key to modulating its physicochemical properties and integrating it into larger, more complex molecular architectures. Future research will focus on developing sophisticated derivatization strategies to achieve this.

One promising direction is the selective functionalization of the N-1 and N-3 positions of the imidazolidine-2,4-dione ring. Base-promoted alkylation is known to occur sequentially, first at the more acidic N-3 position and subsequently at the N-1 position. thieme-connect.de A deeper understanding and control of this selectivity will enable the synthesis of precisely substituted derivatives. For instance, N-alkylation of 3-benzyl-5,5-diphenylimidazolidine-2,4-dione has been achieved using various alkyl halides under phase-transfer catalysis conditions, suggesting a viable strategy for derivatizing the N-1 position of this compound. nih.govnih.gov

Furthermore, the benzyl (B1604629) group itself offers a site for derivatization. Future work could explore modifications of the phenyl ring, such as the introduction of various substituents (e.g., halogens, alkoxy groups), to fine-tune the electronic and steric properties of the molecule. Such modifications have been shown to influence the biological activity of related 5-benzylhydantoin compounds. nih.gov

The integration of this compound into larger bioactive molecules or polymer chains represents another exciting frontier. This could be achieved by introducing reactive functional groups onto the core structure, allowing for subsequent conjugation reactions. For example, the synthesis of hydantoin-containing polymers for antimicrobial applications has been reported, where a polymerizable moiety is attached to the hydantoin ring. rsc.orgresearchgate.netrsc.org

| Derivatization Site | Potential Modification | Desired Outcome |

| N-1 Position | Alkylation, Arylation | Introduction of diverse functional groups, modulation of properties |

| N-3 Position | Selective functionalization prior to N-1 substitution | Controlled synthesis of trisubstituted derivatives |

| Benzyl Group (Phenyl Ring) | Introduction of substituents (e.g., -CF3, -OCH3) | Fine-tuning of electronic and steric properties |

| Integration into Polymers | Attachment of polymerizable groups | Creation of functional materials with tailored properties |

In-Depth Mechanistic Studies of Under-explored Reaction Pathways

While the general mechanism of the Bucherer-Bergs reaction is understood to proceed through the formation of an aminonitrile intermediate, followed by cyclization with carbon dioxide, there are still nuances to be explored, particularly for N-substituted hydantoins. mdpi.comalfa-chemistry.comjsynthchem.comyoutube.com Future research should focus on detailed mechanistic studies of the formation of this compound to optimize reaction conditions and potentially uncover novel reaction pathways.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and energy profiles of the reaction intermediates. mdpi.com Such studies could help elucidate the precise role of the benzyl group at the N-1 position and how it influences the reaction kinetics and thermodynamics.

Furthermore, investigating the stereochemistry of reactions involving chiral derivatives of this compound is an important area for future research. Understanding the factors that control stereoselectivity is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

The exploration of alternative, less-understood reaction pathways for the synthesis and transformation of the this compound ring system is also warranted. This could involve investigating novel cyclization strategies or ring-opening reactions that could lead to new classes of compounds.

| Research Area | Methodology | Potential Insights |

| Bucherer-Bergs Reaction Mechanism | DFT calculations, kinetic studies | Detailed understanding of transition states and reaction energetics |

| Stereoselective Synthesis | Chiral catalysts, asymmetric synthesis | Control over the stereochemical outcome of reactions |

| Novel Reaction Pathways | Exploration of new reagents and conditions | Discovery of new synthetic routes and molecular scaffolds |

Integration of the Compound into Supramolecular Architectures and Materials Science

The hydantoin core, with its two N-H donor groups and two C=O acceptor groups, is a versatile building block for constructing supramolecular assemblies through hydrogen bonding. researchgate.net The presence of the benzyl group in this compound introduces the possibility of π-π stacking interactions, further enriching its potential in crystal engineering and the design of self-assembling systems.

Future research in this area will involve the systematic study of the crystal packing and intermolecular interactions of this compound and its derivatives. manchester.ac.uknih.gov By understanding how modifications to the molecular structure influence the resulting supramolecular architecture, it will be possible to design and synthesize crystalline materials with desired properties, such as specific solid-state packing or porosity.

The incorporation of this compound into polymeric materials is another promising avenue with significant potential. Hydantoin-based polymers have been investigated for various applications, including as biocidal materials. rsc.orgresearchgate.netrsc.org The N-halamine chemistry of the hydantoin ring, where the N-H bond can be converted to a biocidal N-Cl bond, is particularly noteworthy. nih.gov Future work could focus on synthesizing polymers incorporating this compound to explore their potential as advanced functional materials.

The lipophilic nature of the benzyl and dimethyl groups could also be exploited in the design of materials with specific surface properties or for applications in drug delivery systems where controlled release is desired. The synthesis of polycyclic hydantoin derivatives has been explored for their potential in crossing cellular membranes due to their lipophilicity. ukzn.ac.za

| Application Area | Research Focus | Potential Outcomes |

| Crystal Engineering | Analysis of crystal structures, Hirshfeld surface analysis | Design of crystalline materials with tailored solid-state properties |

| Supramolecular Chemistry | Study of hydrogen bonding and π-π stacking interactions | Creation of self-assembling systems and functional molecular networks |

| Polymer Chemistry | Synthesis of hydantoin-containing polymers | Development of novel biocidal materials, coatings, and functional plastics |

| Materials Science | Exploitation of physicochemical properties | Design of materials with specific surface properties or for controlled-release applications |

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Adhere to CHEMR (Checklist for Experimental Methods Reporting) guidelines. Include:

- Exact molar ratios, solvent grades, and equipment specifications.

- Detailed purification steps (e.g., column chromatography parameters).

- Raw spectral data (NMR chemical shifts, IR peaks) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.